![molecular formula C19H32N6O B5296853 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine](/img/structure/B5296853.png)
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine
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Overview
Description
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine, also known as MPMP, is a pyrimidine derivative that has been extensively studied for its potential use in medical research. This compound has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine is not fully understood, but it is believed to act as an antagonist at several different receptors in the brain, including the dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors. This results in a decrease in the activity of these receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of oxidative stress. These effects may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine has several advantages for use in laboratory experiments, including its high potency and selectivity for specific receptors. However, its complex synthesis method and limited availability may be a limitation for some researchers.
Future Directions
There are several potential future directions for research on 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine, including further investigation of its mechanism of action, exploration of its potential use in the treatment of neurodegenerative diseases, and the development of more efficient synthesis methods. Additionally, the potential use of 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine in combination with other therapeutic agents should be explored.
Synthesis Methods
The synthesis of 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine can be achieved through a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 4-methylpiperazine with 4-pentanoyl-1-piperazinecarboxylic acid, followed by the addition of 2-methyl-4,6-dichloropyrimidine. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine has been studied for its potential use in a variety of medical applications, including as an antipsychotic, anxiolytic, and antidepressant agent. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-4-5-6-19(26)25-13-11-24(12-14-25)18-15-17(20-16(2)21-18)23-9-7-22(3)8-10-23/h15H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKCEHXTRWOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one |
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